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Compound of Interest

Compound Name:
3-Bromo-5H-pyrrolo[2,3-

B]pyrazine

Cat. No.: B582153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the

compound 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS No: 1260665-49-3). Due to the limited

availability of experimentally-derived public data, this document presents predicted Nuclear

Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data

based on the analysis of its chemical structure and data from analogous compounds. It also

includes detailed, generalized experimental protocols for obtaining such data.

Compound Overview
3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound belonging to the

pyrrolopyrazine family. This scaffold is of significant interest in medicinal chemistry, often

explored for its potential as a kinase inhibitor in various drug discovery programs. Accurate

spectroscopic characterization is crucial for confirming the identity, purity, and structure of this

and related molecules during synthesis and screening.

Chemical Structure:

Molecular Formula: C₆H₄BrN₃ Molecular Weight: 198.02 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-Bromo-5H-pyrrolo[2,3-
b]pyrazine.

Disclaimer: This data is predicted based on chemical structure and has not been derived from

direct experimental measurement of the specified compound.

Table 1: Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted to show signals corresponding to the three aromatic protons

and one N-H proton of the pyrrole ring.

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 8.2 - 8.4 Singlet - H on Pyrazine Ring

~ 7.8 - 8.0 Singlet - H on Pyrazine Ring

~ 7.0 - 7.2 Singlet - H on Pyrrole Ring

~ 12.0 - 13.0 Broad Singlet - N-H

Table 2: Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display six distinct signals for the carbon atoms in the

heterocyclic ring system.

Chemical Shift (δ, ppm) Assignment

~ 145 - 150 C in Pyrazine Ring

~ 140 - 145 C in Pyrazine Ring

~ 130 - 135 C in Pyrrole Ring

~ 125 - 130 C in Pyrrole Ring

~ 115 - 120 C-Br

~ 110 - 115 C in Pyrazine Ring
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Table 3: Predicted LC-MS Data
LC-MS analysis is expected to confirm the molecular weight of the compound.

Parameter Expected Value

Retention Time (t_R) Dependent on specific LC conditions

Exact Mass 196.959 Da

[M+H]⁺ (m/z) 197.967 Da

[M+Na]⁺ (m/z) 220.949 Da

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3-Bromo-5H-
pyrrolo[2,3-b]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh 5-10 mg of the solid 3-Bromo-5H-pyrrolo[2,3-b]pyrazine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆

or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Parameters (for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-16 ppm.
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Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for

¹H and 39.52 ppm for ¹³C).

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for obtaining LC-MS data for purity assessment and

mass confirmation.

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or

Acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile

phase composition.
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Filter the final solution through a 0.22 µm syringe filter into an LC vial.

LC-MS System and Conditions:

LC System: A standard HPLC or UPLC system.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometer Conditions:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Range: m/z 100-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Visualized Workflow
The following diagram illustrates a typical workflow for the characterization of a novel synthetic

compound like 3-Bromo-5H-pyrrolo[2,3-b]pyrazine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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